4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline is a complex organic compound with significant applications in life sciences research. It is known for its unique structure, which includes a fused pyrido-pyrrolo-quinoxaline ring system. This compound is often used as an inhibitor in various biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline typically involves multiple steps. One common method starts with the precursor (6bR,10aS)-ethyl 3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline-8(9H)-carboxylate. This compound undergoes hydrolysis with hydrogen chloride in water at 95°C for 15 hours, followed by neutralization with sodium hydroxide in tert-butyl methyl ether and water at 10-30°C .
Industrial Production Methods
the synthesis methods used in laboratories can be scaled up with appropriate adjustments to reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce various hydrogenated forms of the compound .
Scientific Research Applications
3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline is widely used in scientific research due to its inhibitory properties. It is particularly valuable in:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline involves its interaction with specific molecular targets. It acts as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying cellular processes and developing new drugs .
Comparison with Similar Compounds
Similar Compounds
3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’4,5]pyrrolo[1,2,3-de]quinoxaline dihydrochloride: A similar compound with added hydrochloride groups, which may affect its solubility and reactivity.
1H-Pyrido[3’,4’4,5]pyrrolo[1,2,3-de]quinoxaline: Another related compound with a similar core structure but different functional groups.
Uniqueness
What sets 3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline apart is its specific methylation and hydrogenation pattern, which confer unique inhibitory properties and make it particularly useful in life sciences research .
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene |
InChI |
InChI=1S/C14H19N3/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17/h2-4,11-12,15H,5-9H2,1H3 |
InChI Key |
QLGUCSLWLPCOTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C3CCNCC3C4=C2C1=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.